

Mechanism of action of itaconate-alkyne in cells

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Compound of Interest

Compound Name: *Itaconate-alkyne*

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An In-Depth Technical Guide to the Mechanism of Action of **Itaconate-Alkyne** in Cells

Introduction

Itaconate is an immunomodulatory metabolite produced in high concentrations by myeloid cells, such as macrophages, during inflammation.^[1] Generated from the Krebs cycle intermediate cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1), itaconate plays a crucial role in linking cellular metabolism with immune responses.^[1] Due to its chemical structure, specifically an α,β -unsaturated carboxylic acid, itaconate is an electrophile capable of covalently modifying proteins through a Michael addition reaction, a post-translational modification termed "itaconation".^{[1][2]} This modification, primarily on reactive cysteine residues, alters the function of target proteins, leading to the anti-inflammatory effects of itaconate.^[2]

To study this process in living cells, the bioorthogonal probe **Itaconate-Alkyne** (ITalk) was developed. ITalk is a cell-permeable functional analogue of itaconate that contains a terminal alkyne group. This alkyne handle enables the detection and identification of itaconated proteins through a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". By attaching azide-modified reporters, such as biotin for affinity purification or fluorophores for imaging, ITalk allows for the comprehensive, site-specific profiling of protein itaconation, providing a powerful tool to investigate the molecular targets and mechanisms of itaconate in cells.

Core Mechanism of Action

The mechanism of **itaconate-alkyne** (ITalk) as a chemical probe involves a two-step process:

- Covalent Protein Modification: As an electrophile, iTalk readily enters living cells and mimics endogenous itaconate. Its α,β -unsaturated double bond reacts with nucleophilic cysteine residues on proteins via a Michael addition reaction. This forms a stable, covalent thioether bond, effectively "tagging" the target protein with the alkyne-containing moiety.
- Bioorthogonal Ligation via Click Chemistry: After protein modification, cells are lysed, and the proteome is harvested. The alkyne handle installed by iTalk is then used for ligation to an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent-azide). This CuAAC reaction is highly specific and does not interfere with native biological molecules, allowing for the selective labeling of iTalk-modified proteins for subsequent analysis.

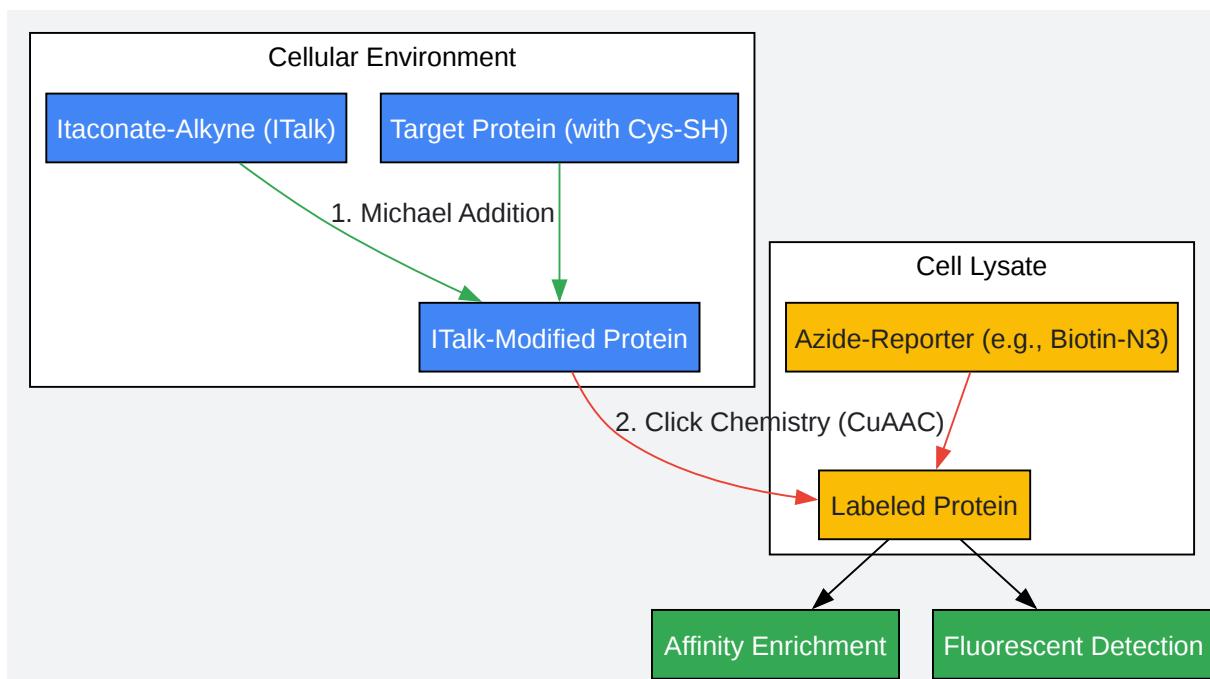
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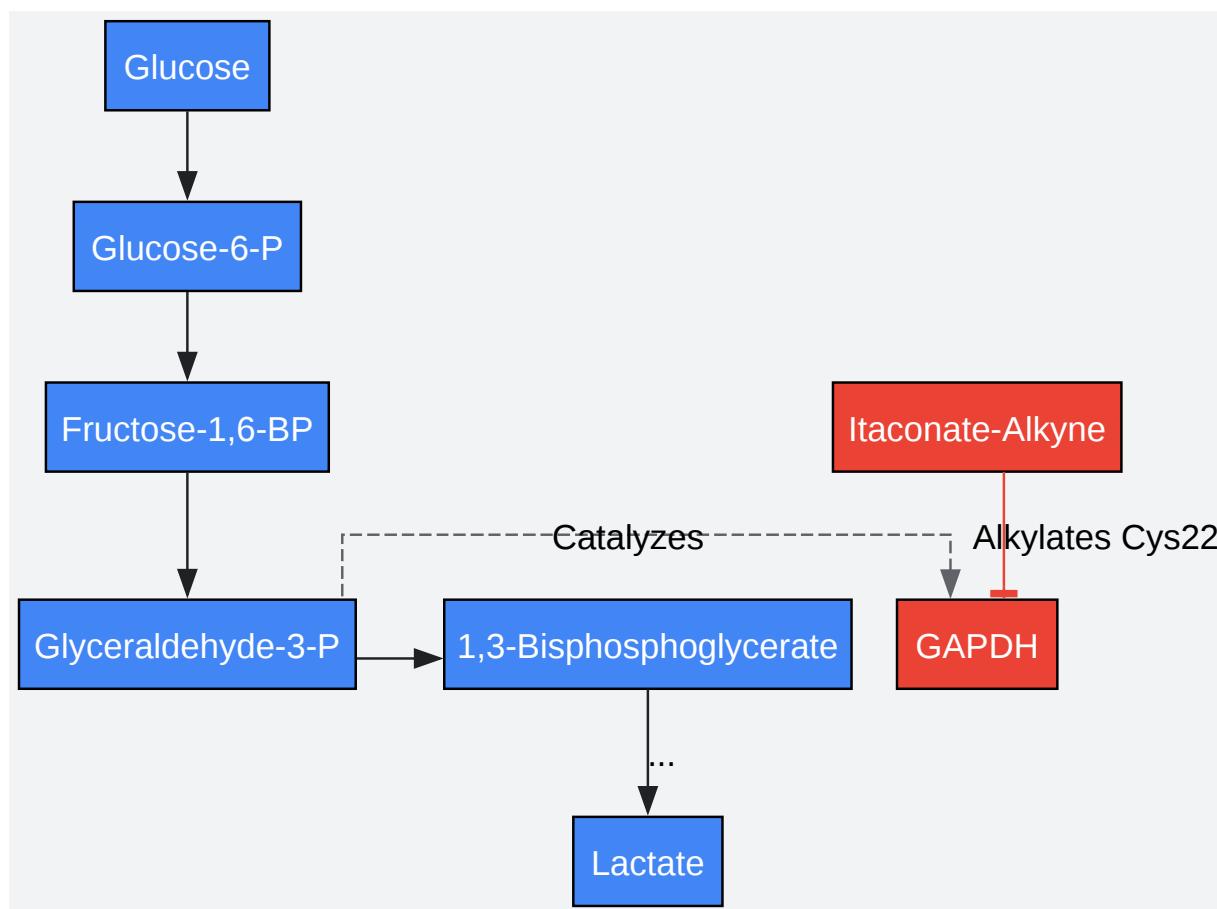
Fig. 1: General mechanism of **itaconate-alkyne** action.

Key Cellular Signaling Pathways and Effects

The covalent modification of proteins by itaconate and its alkyne analogue has profound effects on cellular function, particularly in modulating metabolic and inflammatory pathways.

Inhibition of Glycolysis via GAPDH Alkylation

A primary target of **itaconate-alkyne** is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It has been shown to directly alkylate a key cysteine residue (Cys22) in the active site of GAPDH. This covalent modification inhibits the enzyme's activity, creating a bottleneck in the glycolytic pathway. The inhibition of glycolysis in activated macrophages is a key component of the anti-inflammatory effect, as these cells typically rely on high glycolytic flux to support their pro-inflammatory functions. This leads to a significant reduction in lactate production.

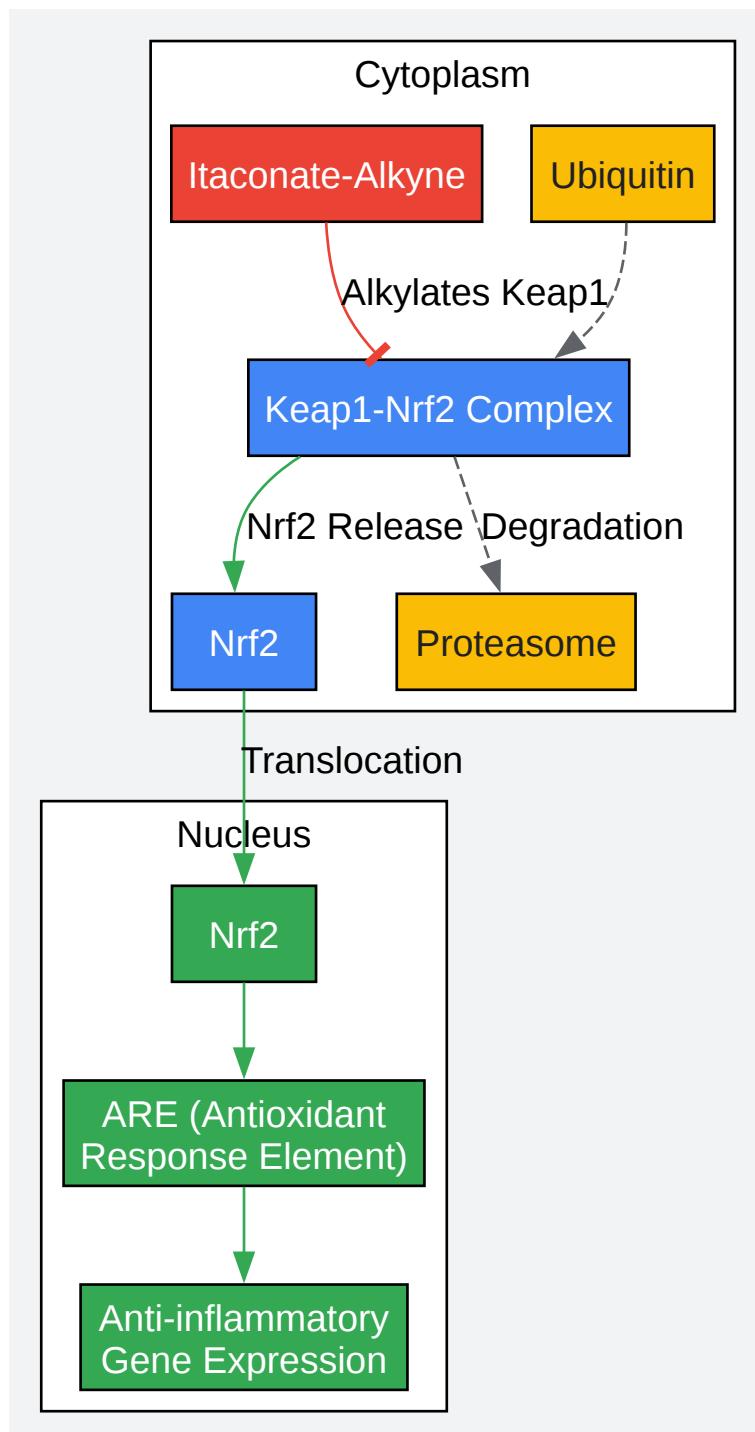


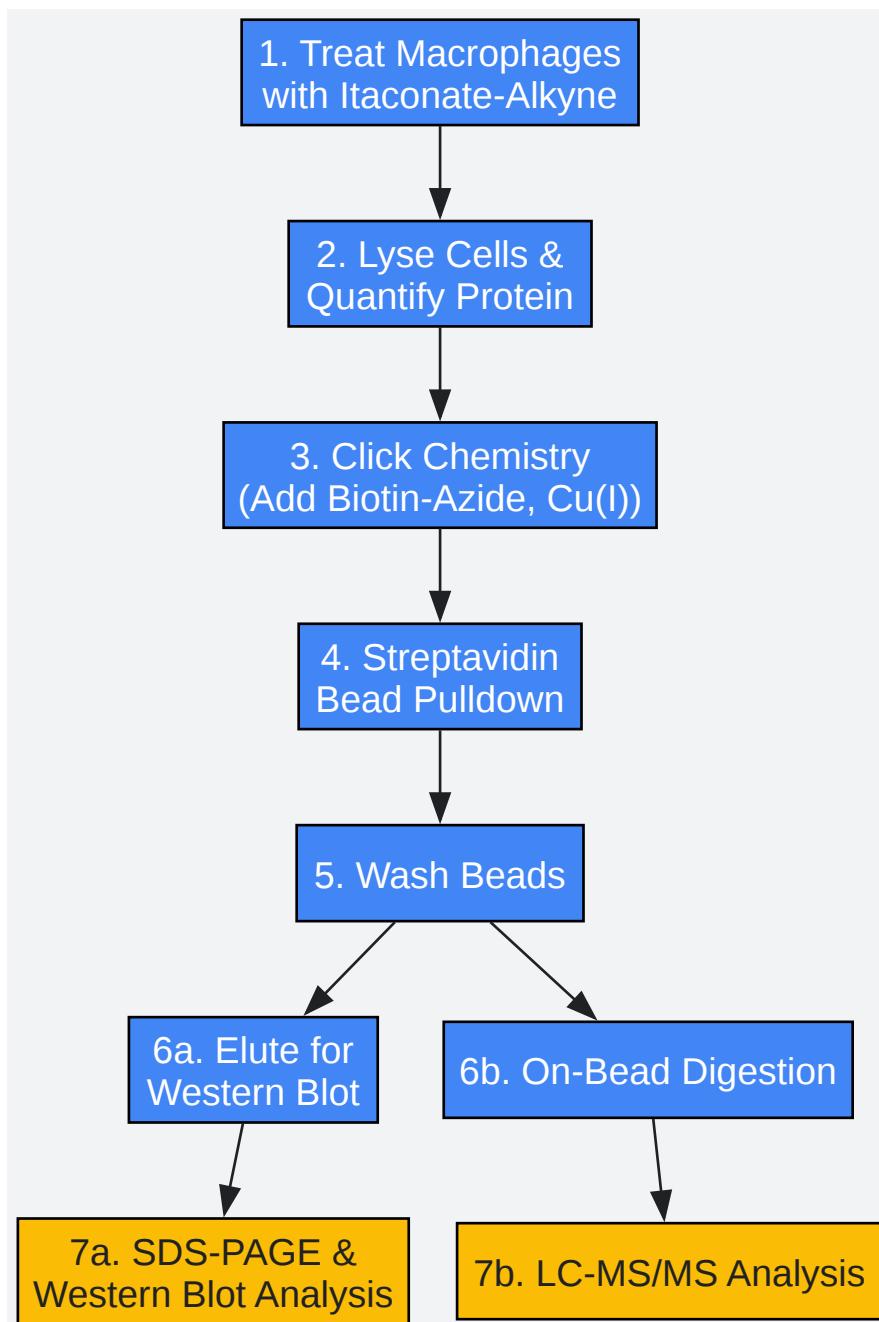
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Fig. 2: Inhibition of glycolysis by **itaconate-alkyne** via GAPDH targeting.

Activation of the Nrf2 Anti-inflammatory Pathway

Itaconate is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a major regulator of antioxidant and anti-inflammatory gene expression. **Itaconate-alkyne** mimics this effect by alkylating specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. Covalent modification of Keap1 prevents it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory and cytoprotective proteins.





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